4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound featuring a combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, piperazine moiety, and pyrimidine core makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting intermediate is then reacted with piperazine and a pyrimidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and pyrimidine moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield different reduced derivatives of the compound.
Scientific Research Applications
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as thermal stability and resistance to impact and friction.
Biological Research: The compound is used in studies related to neurodegenerative diseases and disorders, such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperazine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxadiazole, piperazine, and pyrimidine, such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 1,2,4-oxadiazole derivatives with various substitutions
Uniqueness
4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-21-17(22-25-14)12-23-7-9-24(10-8-23)18-11-16(19-13-20-18)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEBOQIUZUBOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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